molecular formula C4H7ClN4 B1408294 5-Hydrazinylpyrimidine dihydrochloride CAS No. 1803587-72-5

5-Hydrazinylpyrimidine dihydrochloride

Cat. No.: B1408294
CAS No.: 1803587-72-5
M. Wt: 146.58 g/mol
InChI Key: FIEABXNKRWQPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinylpyrimidine dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4 and a molecular weight of 183.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinylpyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with hydrazine hydrate. One common method includes the bromination of barbituric acid in the presence of acetic acid, followed by reaction with hydrazine hydrate to obtain 5-hydrazinylpyrimidine-2,4,6(1H,3H,5H)-trione . This intermediate can then be converted to this compound through further reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylpyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, bromine, and acetic acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound include various pyrimidine derivatives, which can be further utilized in the synthesis of more complex compounds .

Mechanism of Action

The mechanism of action of 5-Hydrazinylpyrimidine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydrazinylpyrimidine dihydrochloride involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with hydrazine hydrate followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-chloro-4,6-dimethoxypyrimidine", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-4,6-dimethoxypyrimidine is dissolved in hydrazine hydrate and the mixture is heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and the resulting solid is filtered and washed with water.", "Step 3: The solid is dissolved in hydrochloric acid and the solution is heated to reflux for several hours.", "Step 4: The solution is cooled and the resulting solid is filtered and washed with water.", "Step 5: The solid is dried to yield 5-Hydrazinylpyrimidine dihydrochloride." ] }

CAS No.

1803587-72-5

Molecular Formula

C4H7ClN4

Molecular Weight

146.58 g/mol

IUPAC Name

pyrimidin-5-ylhydrazine;hydrochloride

InChI

InChI=1S/C4H6N4.ClH/c5-8-4-1-6-3-7-2-4;/h1-3,8H,5H2;1H

InChI Key

FIEABXNKRWQPBW-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)NN.Cl.Cl

Canonical SMILES

C1=C(C=NC=N1)NN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydrazinylpyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Hydrazinylpyrimidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Hydrazinylpyrimidine dihydrochloride
Reactant of Route 4
5-Hydrazinylpyrimidine dihydrochloride
Reactant of Route 5
5-Hydrazinylpyrimidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-Hydrazinylpyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.